1,2-Dibromo-2-methylpropane
Overview
Description
1,2-Dibromo-2-methylpropane is an organic compound with the molecular formula C4H8Br2This compound is a clear, colorless liquid at room temperature and is primarily used in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-2-methylpropane can be synthesized through the bromination of isobutylene. The reaction typically involves the addition of bromine (Br2) to isobutylene (C4H8) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction proceeds via an electrophilic addition mechanism, where the double bond in isobutylene reacts with bromine to form the dibromo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The bromination reaction is carried out in large reactors with controlled temperature and pressure to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-2-methylpropane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes, such as 2-methylpropene, through the removal of hydrogen bromide (HBr).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under heated conditions to promote the elimination of HBr.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 2-methyl-2-propanol.
Elimination Reactions: The primary product is 2-methylpropene, a valuable intermediate in organic synthesis.
Scientific Research Applications
1,2-Dibromo-2-methylpropane has various applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of other organic compounds.
Biological Studies: It serves as a reagent in the study of enzyme mechanisms and protein interactions.
Industrial Applications: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,2-dibromo-2-methylpropane in chemical reactions involves the interaction of its bromine atoms with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new bonds. In elimination reactions, the compound undergoes dehydrohalogenation, where a base abstracts a proton, leading to the formation of a double bond and the release of hydrogen bromide .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-2-methylpropane: Similar in structure but contains chlorine atoms instead of bromine.
1,2-Diiodo-2-methylpropane: Contains iodine atoms instead of bromine.
2-Bromo-2-methylpropane: Contains only one bromine atom and is used in similar reactions but with different reactivity.
Uniqueness
1,2-Dibromo-2-methylpropane is unique due to its two bromine atoms, which make it highly reactive in both substitution and elimination reactions. This dual reactivity allows it to be used in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
1,2-dibromo-2-methylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-4(2,6)3-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTXSEXYPROZSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862262 | |
Record name | Propane, 1,2-dibromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-34-3 | |
Record name | 2-Bromoisobutyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=594-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2-DIBROMO-2-METHYLPROPANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9233 | |
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Record name | Propane, 1,2-dibromo-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1,2-dibromo-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromo-2-methylpropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.943 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2-DIBROMO-2-METHYLPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ3DRB3J8L | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mutagenicity of 1,2-Dibromo-2-methylpropane?
A1: Research has shown that this compound exhibits mutagenic properties. In a study using Salmonella typhimurium and DNA polymerase-deficient E. coli, it was found to induce mutations, though its activity was lower than other tested haloalkanes like 1,2-dibromoethane. [] This suggests that the compound can interact with DNA and potentially cause genetic alterations.
Q2: How does the structure of this compound relate to its reactivity in elimination reactions?
A2: The structure of this compound plays a key role in its reactivity during iodide ion-induced elimination reactions. The presence of methyl groups on the carbon bearing the bromine atoms leads to steric hindrance. This steric hindrance makes it difficult for the iodide ion to approach and attack the molecule in a concerted manner. As a result, this compound predominantly undergoes elimination via a synchronous transition state, leading to the formation of an alkene. []
Q3: Are there spectroscopic data available for this compound?
A3: Yes, vibrational spectroscopic data for this compound is available. [] While specific details weren't provided in the abstract, this type of analysis likely involved techniques like infrared (IR) and Raman spectroscopy, which provide information about the molecule's vibrational modes and can be used for structural characterization.
Q4: Has the enthalpy of formation for this compound been determined?
A4: Yes, the enthalpy of formation for this compound has been investigated. [] While the specific value was not provided in the abstract, this information is crucial for understanding the compound's thermodynamic stability and reactivity.
Q5: Has this compound been explored in Friedel-Crafts reactions?
A5: Yes, this compound has been investigated as a reactant in Friedel-Crafts reactions with phenetole. [, ] While the specific outcomes were not detailed in the abstract, this research suggests the compound can participate in electrophilic aromatic substitution reactions, potentially leading to the formation of alkylated aromatic compounds.
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